Butane-1,4-disulfonic acid

Catalog No.
S663514
CAS No.
27665-39-0
M.F
C4H10O6S2
M. Wt
218.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butane-1,4-disulfonic acid

CAS Number

27665-39-0

Product Name

Butane-1,4-disulfonic acid

IUPAC Name

butane-1,4-disulfonic acid

Molecular Formula

C4H10O6S2

Molecular Weight

218.3 g/mol

InChI

InChI=1S/C4H10O6S2/c5-11(6,7)3-1-2-4-12(8,9)10/h1-4H2,(H,5,6,7)(H,8,9,10)

InChI Key

VERAMNDAEAQRGS-UHFFFAOYSA-N

SMILES

C(CCS(=O)(=O)O)CS(=O)(=O)O

Canonical SMILES

C(CCS(=O)(=O)O)CS(=O)(=O)O

Analytical Chemistry

Due to its strong acidity, butane-1,4-disulfonic acid can be used as a mobile phase component in high-performance liquid chromatography (HPLC) for separating various analytes. A research paper describes a method for separating butane-1,4-disulfonic acid itself using reverse-phase HPLC with a mobile phase containing acetonitrile, water, and phosphoric acid [1]. This method can be adapted to separate other similar compounds.

[1] Application of Separation of Butane-1,4-disulfonic Acid on Newcrom R1 HPLC Column [SIELC Technologies]:

Butane-1,4-disulfonic acid is an organic compound characterized by the presence of two sulfonic acid groups attached to a butane backbone. Its molecular formula is C4H10O6S2C_4H_{10}O_6S_2 and it has a molecular weight of approximately 218.25 g/mol. This compound is notable for its high solubility in water and its potential applications in various chemical processes and biological systems. It is classified as a hazardous material due to its corrosive nature, which can cause severe skin burns and eye damage upon contact .

As with most strong acids, BDS is likely to be corrosive and can irritate skin and eyes. Specific data on its toxicity is not readily available, but standard safety precautions for handling strong acids should be followed when working with BDS [].

Current Research and Applications

  • As an acidic catalyst: BDS could potentially be used as a catalyst in organic reactions where a strong acid is required [].
  • In the synthesis of other compounds: The disulfonate group of BDS could be a useful functional group for further chemical modifications to create new molecules.
, primarily due to its sulfonic acid groups. These reactions include:

  • Neutralization Reactions: The sulfonic acid groups can react with bases to form salts, such as sodium butane-1,4-disulfonate.
  • Esterification: The acid can react with alcohols to form esters under acidic conditions.
  • Nucleophilic Substitution: The sulfonic groups can be replaced by nucleophiles, making it useful in synthetic organic chemistry.

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.

Butane-1,4-disulfonic acid exhibits various biological activities. Notably, it has been shown to alleviate acute toxicity caused by herbicides like paraquat dichloride in animal models . Its ability to interact with proteins and enzymes suggests potential roles in biochemical pathways, although specific mechanisms of action remain under investigation.

Several methods have been developed for synthesizing butane-1,4-disulfonic acid:

  • Halogenation Method: This involves the use of 1,4-dihalogenated butane as a starting material. For instance, 1,4-dichlorobutane can be reacted with sodium sulfite in an aqueous solution at elevated temperatures (110-120 °C) to yield butane-1,4-disulfonic acid .
  • Direct Sulfonation: Another approach involves the direct sulfonation of butane using sulfur trioxide or chlorosulfonic acid under controlled conditions.

These methods vary in terms of efficiency and environmental impact, with the halogenation method being noted for its simplicity and high yield .

Butane-1,4-disulfonic acid has several applications across different fields:

  • Chemical Industry: Used as a precursor for synthesizing other organic compounds and salts.
  • Biochemistry: Acts as a buffering agent and stabilizer in biochemical assays.
  • Agriculture: Its derivatives may be utilized to mitigate herbicide toxicity.

The compound's unique properties make it valuable in both industrial and research settings.

Butane-1,4-disulfonic acid shares structural similarities with several other compounds that contain sulfonic acid groups. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Butane-1,3-disulfonic acidC4H10O6S2C_4H_{10}O_6S_2Contains sulfonic groups at different positions
Butane-1-sulfonic acidC4H10O3SC_4H_{10}O_3SOnly one sulfonic group; less acidic strength
1,4-Butanedisulfonic acid disodium saltC4H8Na2O6S2C_4H_{8}Na_{2}O_{6}S_{2}Sodium salt form; improved solubility

Uniqueness of Butane-1,4-disulfonic Acid

Butane-1,4-disulfonic acid is unique due to its symmetrical structure and dual sulfonate groups positioned at both ends of the butane chain. This configuration enhances its solubility and reactivity compared to similar compounds. Its ability to act as a chelating agent further distinguishes it from other sulfonated compounds.

XLogP3

-1.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

27665-39-0

Wikipedia

Butane-1,4-disulfonic acid

Dates

Modify: 2023-08-15

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